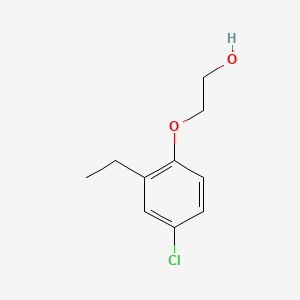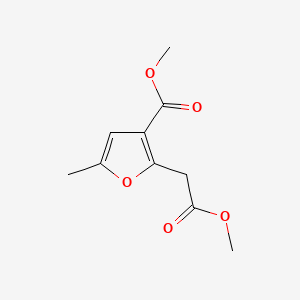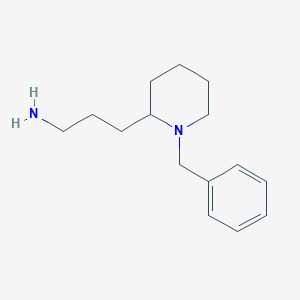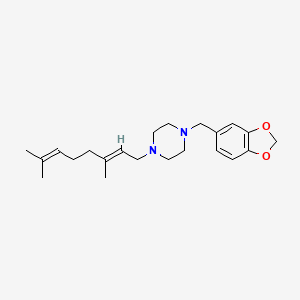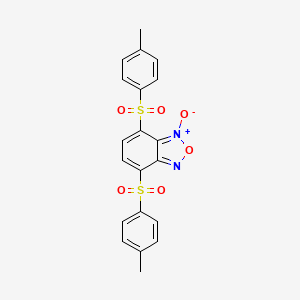
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide is a chemical compound with the molecular formula C20H16N2O6S2. It is known for its unique structure, which includes a benzofurazan core substituted with two (4-methylphenyl)sulfonyl groups and an oxide group.
Vorbereitungsmethoden
The synthesis of Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide typically involves the reaction of benzofurazan with (4-methylphenyl)sulfonyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofurazan core or the (4-methylphenyl)sulfonyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions and binding to specific receptor sites. The exact molecular pathways depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide can be compared with other similar compounds, such as:
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-: Lacks the oxide group, leading to different chemical properties and reactivity.
Benzofurazan, 4,7-bis((4-chlorophenyl)sulfonyl)-:
Benzofurazan, 4,7-bis((4-nitrophenyl)sulfonyl)-:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxide group, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
53619-79-7 |
|---|---|
Molekularformel |
C20H16N2O6S2 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
4,7-bis-(4-methylphenyl)sulfonyl-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C20H16N2O6S2/c1-13-3-7-15(8-4-13)29(24,25)17-11-12-18(20-19(17)21-28-22(20)23)30(26,27)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
InChI-Schlüssel |
KYPKSNSADFFYFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C3=[N+](ON=C23)[O-])S(=O)(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


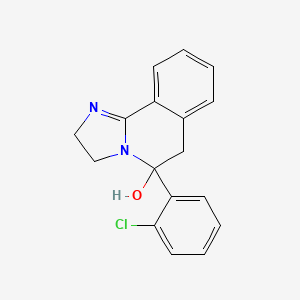
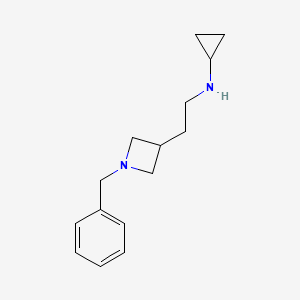
![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
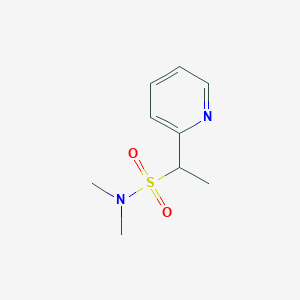
![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)
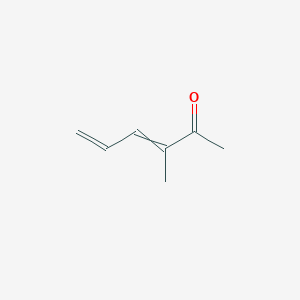

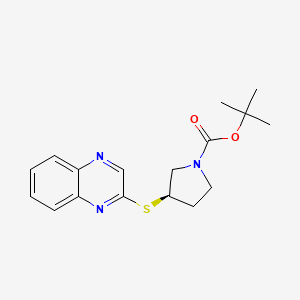

![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)
